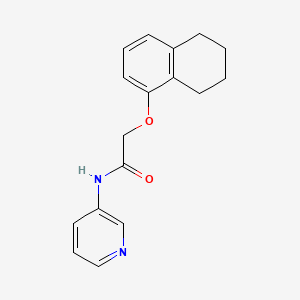![molecular formula C15H19N3O3 B5404787 4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)
4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HMI-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of HMI-1 involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival. HMI-1 inhibits the activity of Akt, which in turn inhibits the activity of mTOR. This results in the inhibition of cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMI-1 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival. HMI-1 has also been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
实验室实验的优点和局限性
HMI-1 has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has also been shown to have a high degree of specificity for its target, the Akt/mTOR signaling pathway. However, there are also limitations to using HMI-1 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, HMI-1 has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of HMI-1. One area of research is the development of more potent and selective inhibitors of the Akt/mTOR signaling pathway. Another area of research is the study of the long-term effects of HMI-1 on cancer cells and Alzheimer's disease. In addition, the use of HMI-1 in combination with other therapies, such as chemotherapy, is an area of active research. Finally, the development of HMI-1 as a potential therapeutic agent for other diseases, such as diabetes and cardiovascular disease, is an area of future research.
合成方法
The synthesis of HMI-1 involves a multi-step process that begins with the reaction of 1-methyl-1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-hydroxymethylpiperidine to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product, HMI-1. The synthesis of HMI-1 has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学研究应用
HMI-1 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. HMI-1 has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, HMI-1 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-17-12-5-3-2-4-11(12)13(16-17)14(20)18-8-6-15(21,10-19)7-9-18/h2-5,19,21H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHYURJNZLBFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)
![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)

![2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)
![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)
![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5404816.png)
